Naloxone-3-glucuronide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

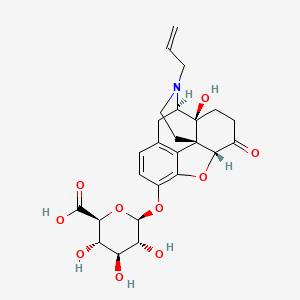

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32)/t14-,16+,17+,18-,20+,21+,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRNCSJRHACUJL-JXOQMJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22135-79-1 | |

| Record name | Naloxone-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NALOXONE-3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86O922U8J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Naloxone-3-glucuronide and its Significance in Naloxone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naloxone (B1662785), a potent opioid antagonist, is a critical medication for the reversal of opioid overdose. Its efficacy and duration of action are significantly influenced by its metabolic fate. The primary metabolic pathway for naloxone is hepatic glucuronidation, leading to the formation of its major metabolite, Naloxone-3-glucuronide (N3G). While historically considered an inactive metabolite, emerging research indicates a more nuanced role for N3G, particularly in the gastrointestinal tract. This technical guide provides a comprehensive overview of the chemistry, metabolism, pharmacokinetics, and pharmacological significance of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound (N3G)

This compound is the principal metabolite of naloxone, formed by the conjugation of a glucuronic acid moiety to the 3-hydroxyl group of the naloxone molecule.[1][2] This biotransformation is a phase II metabolic reaction that significantly increases the water solubility of naloxone, thereby facilitating its renal excretion.[1] The chemical and physical properties of N3G are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₅H₂₉NO₁₀ | [3] |

| Molecular Weight | 503.5 g/mol | [3] |

| CAS Number | 22135-79-1 | [3] |

| Synonyms | Naloxone 3-O-β-D-glucuronide, (5α)-4,5-Epoxy-14-hydroxy-6-oxo-17-(2-propenyl)morphinan-3-yl β-D-glucopyranosiduronic acid | [3] |

| Appearance | White to off-white powder | Inferred from Naloxone properties[2] |

| Solubility | High water solubility | [1] |

Naloxone Metabolism to this compound

The conversion of naloxone to N3G is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme system, with UGT2B7 being the major isoform responsible for this reaction.[4][5] This process predominantly occurs in the liver, although some extra-hepatic metabolism has been observed in tissues such as the brain.[6][7] The metabolic pathway is a single-step conjugation reaction.

Enzyme Kinetics

The glucuronidation of naloxone by UGT2B7 is a high-affinity, high-capacity pathway. While specific Vmax and Km values for naloxone glucuronidation can vary between studies and experimental conditions, it is established that naloxone has a higher affinity for the glucuronidation enzyme binding site compared to morphine.[6] In rat liver microsomes, the intrinsic enzyme activity (Vmax/Km ratio) for naloxone glucuronidation is higher than that for morphine.[8]

Table 2: Comparative in vitro Glucuronidation Vmax/Km Ratios in Rat Liver and Intestinal Microsomes

| Compound | Tissue | Vmax/Km (µl/min/mg protein) | Reference |

| Naloxone | Liver | 13.9 | [8] |

| Intestine | 1.8 | [8] | |

| Morphine | Liver | 1.0 | [8] |

| Intestine | 0.1 | [8] | |

| Buprenorphine | Liver | 56.5 | [8] |

| Intestine | 10.1 | [8] |

Pharmacokinetics of this compound

Following administration of naloxone, N3G is rapidly formed and becomes the predominant circulating species in plasma. Due to its high polarity, N3G has limited ability to cross the blood-brain barrier and is primarily eliminated through the kidneys into the urine.[2]

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Study Population | Naloxone Dose and Route | N3G Cmax (ng/mL) | N3G AUC (ng·h/mL) | N3G t½ (hours) | Reference |

| Healthy Volunteers | 8 mg oral | 75.33 ± 25.27 | 160.93 ± 52.77 (AUC₀₋₂₄) | Not Reported | [6] |

| Healthy Volunteers | 4 mg intranasal | ~15 | ~40 (AUC₀₋inf) | ~2.5 | Inferred from naloxone data and metabolite profile |

| Cancer Patients | Not Specified | 132 ± 59 | Not Reported | Not Reported | [7] |

Note: Pharmacokinetic parameters can vary significantly based on the naloxone dosage, route of administration, and patient population.

Pharmacological Significance of this compound

Opioid Receptor Binding Affinity

This compound is generally considered to be pharmacologically inactive with respect to opioid receptor antagonism in the central nervous system.[2] While comprehensive studies on the binding affinity of N3G for opioid receptors are limited, its high polarity and rapid excretion suggest negligible interaction with central opioid receptors. The primary antagonist effects of naloxone administration are attributed to the parent drug.

Peripheral Effects on Gastrointestinal Motility

Recent evidence suggests that N3G may exert pharmacological effects in the periphery, particularly in the gastrointestinal tract. A study using an isolated, vascularly perfused rat colon model demonstrated that intraluminally administered N3G could reverse the morphine-induced reduction in luminal outflow.[1][9] This finding suggests that N3G can act as a peripheral opioid antagonist in the gut, potentially contributing to the gastrointestinal side effects observed with naloxone, or offering a therapeutic avenue for opioid-induced constipation without affecting central analgesia.[10]

References

- 1. Effect of this compound and N-methylnaloxone on the motility of the isolated rat colon after morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 22135-79-1: Naloxone 3-b-D-Glucuronide | CymitQuimica [cymitquimica.com]

- 4. The glucuronidation of opioids, other xenobiotics, and androgens by human UGT2B7Y(268) and UGT2B7H(268) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic interaction between morphine and naloxone in human liver. A common pathway of glucuronidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human brain metabolism of morphine and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation in vitro and in vivo. Comparison of intestinal and hepatic conjugation of morphine, naloxone, and buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. New approaches to the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Naloxone-3-glucuronide as a Key Biomarker for Naloxone Administration: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of naloxone-3-glucuronide (N3G) as a critical biomarker for the administration of naloxone (B1662785), a life-saving opioid antagonist. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the pharmacokinetics of naloxone and its primary metabolite, N3G, details analytical methodologies for its quantification, and explores the underlying pharmacology of naloxone's mechanism of action.

Introduction: The Significance of Monitoring Naloxone Administration

Naloxone is an essential medication for reversing opioid overdose, a significant public health concern.[1][2] Its efficacy is well-established, acting as a competitive antagonist at opioid receptors to counteract the life-threatening respiratory depression induced by opioids.[3] Given the increasing use of naloxone in both clinical and community settings, accurate monitoring of its administration and metabolism is crucial for clinical and forensic toxicology, as well as for pharmacokinetic and pharmacodynamic studies.

Naloxone is rapidly metabolized in the body, primarily through glucuronidation in the liver, to form its major and pharmacologically inactive metabolite, this compound (N3G).[4] The presence and concentration of N3G in biological fluids serve as a reliable indicator of recent naloxone administration. This guide will delve into the technical aspects of utilizing N3G as a biomarker.

Pharmacokinetics of Naloxone and this compound

Understanding the pharmacokinetic profiles of both naloxone and N3G is fundamental to interpreting biomarker data. Naloxone is characterized by rapid distribution and a relatively short half-life of 60-120 minutes.[1][2] Following administration, it is extensively metabolized, with a significant portion being converted to N3G.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for naloxone and N3G following intravenous (IV), intramuscular (IM), and intranasal (IN) administration in humans.

Table 1: Pharmacokinetic Parameters of Naloxone in Humans

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 0.8 mg | - | - | - | - | 100 | [5][6] |

| Intravenous (IV) | 2 mg | - | - | - | - | 100 | [5][6] |

| Intramuscular (IM) | 0.8 mg | - | 12 | - | - | 36 | [5][6] |

| Intranasal (IN) | 0.8 mg | - | 6-9 | - | - | 4 | [5][6] |

| Intranasal (IN) | 2 mg | - | 6-9 | - | - | 4 | [5][6] |

| Intranasal (IN) | 4 mg | > IM 0.4 mg | Similar to IM | > IM 0.4 mg | - | - | [7] |

| Intranasal (IN) | 8 mg | Dose-proportional increase from 2 mg | Similar to IM | Dose-proportional increase from 2 mg | - | - | [7] |

| Sublingual | 4 mg | 0.139 ± 0.062 | 30 | 0.303 ± 0.145 | - | - | [8] |

Table 2: Pharmacokinetic Parameters of this compound (N3G) in Humans

| Route of Administration | Naloxone Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Reference |

| Oral | 8 mg (with 100 mg tilidine) | 75.33 ± 25.27 | - | 160.93 ± 52.77 | [4] |

Experimental Protocols for N3G Quantification

Accurate quantification of N3G is paramount for its use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity. Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for the direct analysis of the polar N3G metabolite.

HILIC-MS/MS Method for N3G in Human Plasma and Urine

This protocol is synthesized from established methodologies for the direct determination of N3G.[4]

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma or urine sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., naloxone-d5-glucuronide).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the HILIC-MS/MS system.

3.1.2. Chromatographic Conditions

-

Column: HILIC column (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm, 3 µm)

-

Mobile Phase: Acetonitrile and 10 mmol/L ammonium (B1175870) formate (B1220265) in water (e.g., 86:14, v/v)[4]

-

Flow Rate: 0.4 mL/min[4]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

3.1.3. Mass Spectrometric Conditions

-

Instrument: Triple quadrupole tandem mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[4]

-

MRM Transitions:

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Specific ions to be determined based on instrument optimization)

-

Internal Standard: Precursor ion (m/z) → Product ion (m/z)

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument.

3.1.4. Calibration and Quality Control

-

Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples.

-

The linear calibration range for plasma is typically 0.5 to 200 ng/mL, and for urine, 10 to 5000 ng/mL.[4]

-

Intra- and inter-day precision and accuracy should be within ±15%.[4]

LC-MS/MS Method for Simultaneous Determination of Naloxone and N3G in Plasma

This protocol provides a general framework for the simultaneous analysis of naloxone and its metabolites.

3.2.1. Sample Preparation

-

Protein Precipitation: As described in section 3.1.1.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water and then a phosphate (B84403) buffer (e.g., 0.1 M, pH 5.9).[8]

-

Load the plasma sample (pre-treated with buffer).

-

Wash the cartridge with water and then an organic solvent (e.g., acetonitrile).

-

Elute the analytes with a suitable elution solvent (e.g., methanol containing a small percentage of formic acid).

-

Evaporate the eluate and reconstitute in the mobile phase.

-

3.2.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 15 µL

3.2.3. Mass Spectrometric Conditions

-

Instrument: Triple quadrupole tandem mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Naloxone: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

Internal Standard(s): Precursor ion (m/z) → Product ion (m/z)

-

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological and experimental processes.

Naloxone Signaling Pathway

Naloxone acts as a competitive antagonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Its binding blocks the downstream signaling cascade typically initiated by opioid agonists.

Caption: Naloxone's competitive antagonism at the μ-opioid receptor.

Experimental Workflow for N3G Biomarker Analysis

The following diagram illustrates a typical workflow for the analysis of N3G as a biomarker of naloxone administration.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. Determination of this compound in human plasma and urine by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. Population pharmacokinetics of intravenous, intramuscular, and intranasal naloxone in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic Properties and Human Use Characteristics of an FDA-Approved Intranasal Naloxone Product for the Treatment of Opioid Overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacological Activity of Naloxone Versus Its Major Metabolite, Naloxone-3-Glucuronide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naloxone (B1662785), a potent opioid receptor antagonist, is a cornerstone in the management of opioid overdose. Its primary route of metabolism is hepatic glucuronidation to form Naloxone-3-glucuronide (N3G). While naloxone's pharmacological profile is well-characterized, the activity of N3G is often summarily dismissed as inactive. This technical guide provides a comprehensive comparison of the pharmacological activity of naloxone and N3G, focusing on opioid receptor binding, in vitro functional activity, and relevant experimental methodologies. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development, offering a consolidated view of the available data and the technical approaches to its acquisition.

Introduction

Naloxone is a non-selective, competitive opioid receptor antagonist with the highest affinity for the mu-opioid receptor (MOR)[1]. This pharmacological action underpins its critical role in reversing the life-threatening respiratory depression caused by opioid overdose. Following administration, naloxone is rapidly and extensively metabolized in the liver, primarily through conjugation with glucuronic acid to form this compound (N3G)[1][2]. N3G is the major metabolite of naloxone and is generally considered to be pharmacologically inactive[2]. However, a nuanced understanding of the pharmacological profile of this major metabolite is crucial for a complete picture of naloxone's in vivo effects and for the development of novel opioid antagonists. This guide will delve into a direct comparison of naloxone and N3G, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of naloxone and this compound at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

Opioid Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Naloxone | Mu (µ) | 0.56 - 3.9 | [3][4] |

| Delta (δ) | 8.6 - 95 | [3][5] | |

| Kappa (κ) | 11 - 16 | [3][5] | |

| This compound | Mu (µ) | ~400-fold lower affinity than naloxone | [6] |

| Delta (δ) | Not readily available in literature | ||

| Kappa (κ) | Not readily available in literature |

Table 1: Comparative Opioid Receptor Binding Affinities (Ki) of Naloxone and this compound.

In Vitro Functional Activity

Functional assays measure the biological response following the interaction of a ligand with its receptor. For an antagonist, this is often measured as its ability to inhibit the effect of an agonist. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency.

| Compound | Assay | Receptor Subtype | IC50 (nM) | Reference |

| Naloxone | GTPγS Binding Assay | Mu (µ) | Competitive antagonist | [7] |

| cAMP Inhibition Assay | Mu (µ) | 27 | [8] | |

| This compound | GTPγS Binding Assay | All | Not readily available in literature | |

| cAMP Inhibition Assay | All | Not readily available in literature |

Table 2: Comparative In Vitro Functional Activity of Naloxone and this compound.

While N3G is largely considered inactive at opioid receptors, some studies have suggested potential peripheral activity. For instance, in an isolated rat colon model, intraluminally administered N3G was able to reverse morphine-induced reduction in luminal outflow, indicating a possible local antagonist effect on gastrointestinal motility.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the Ki of naloxone and this compound for the mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Cell membranes from stable cell lines expressing recombinant human mu, delta, or kappa opioid receptors.

-

Radioligand: A high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]-Naloxone for general opioid binding, or more specific radioligands like [³H]-DAMGO for mu, [³H]-DPDPE for delta, and [³H]-U69593 for kappa).

-

Test Compounds: Naloxone and this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.

-

Competitive Binding: Varying concentrations of the test compound (naloxone or N3G), radioligand, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor. Antagonists are assessed by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonist activity of naloxone and this compound at opioid receptors.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Agonist: A known opioid receptor agonist (e.g., DAMGO for mu-opioid receptor).

-

Test Compounds: Naloxone and this compound.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP: To enhance the agonist-stimulated signal.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, varying concentrations of the test compound, a fixed concentration of the agonist, membrane suspension, and GDP. For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration and Detection: Terminate the reaction by rapid filtration and measure the radioactivity as described previously.

-

Data Analysis:

-

Calculate the net agonist-stimulated binding: (Binding in the presence of agonist) - (Basal binding).

-

Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

cAMP Inhibition Assay

This assay measures the functional consequence of activating Gi/o-coupled receptors, such as opioid receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists are evaluated by their ability to reverse agonist-induced cAMP inhibition.

Objective: To determine the functional antagonist potency of naloxone and this compound.

Materials:

-

Cells: A cell line (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest.

-

Agonist: A known opioid receptor agonist.

-

Test Compounds: Naloxone and this compound.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Phosphodiesterase Inhibitor: e.g., IBMX, to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

Procedure:

-

Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

-

Antagonist Pre-incubation: Remove the culture medium and add serial dilutions of the test antagonist to the cells. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed, sub-maximal concentration (e.g., EC80) of the opioid agonist, along with forskolin and a phosphodiesterase inhibitor.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's protocol.

-

Signal Measurement: Read the plate on an HTRF-compatible plate reader.

-

Data Analysis:

-

The HTRF signal is inversely proportional to the intracellular cAMP concentration.

-

Plot the HTRF signal against the logarithm of the antagonist concentration.

-

Calculate the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.

-

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor upon activation by an agonist and its blockade by an antagonist like naloxone.

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Workflow for Antagonist Characterization

The following diagram outlines the general workflow for characterizing an opioid receptor antagonist.

Caption: Workflow for Opioid Antagonist Characterization.

Conclusion

This technical guide provides a detailed comparison of the pharmacological activity of naloxone and its primary metabolite, this compound. The presented data confirms that naloxone is a potent, non-selective opioid receptor antagonist with high affinity for the mu-opioid receptor. In contrast, the available evidence strongly indicates that N3G is pharmacologically inactive at opioid receptors, exhibiting a significantly lower binding affinity for the mu-opioid receptor and with no readily available data demonstrating significant binding or functional activity at delta and kappa receptors.

The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers in the field. While N3G's central opioid receptor activity appears negligible, its potential for peripheral effects, as suggested by studies on gastrointestinal motility, warrants further investigation to fully elucidate its complete pharmacological profile. A comprehensive understanding of the activity of both the parent drug and its major metabolites is essential for the continued development of safe and effective opioid receptor modulators.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 4. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 22135-79-1 | Benchchem [benchchem.com]

- 7. The antagonistic activity profile of naloxone in μ-opioid receptor agonist-induced psychological dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Naloxone-3-glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naloxone-3-glucuronide (N3G) is the principal metabolite of naloxone (B1662785), a potent and life-saving opioid receptor antagonist used for the reversal of opioid overdose.[1][2] The conjugation of naloxone with glucuronic acid at the 3-hydroxyl position significantly alters its physicochemical and pharmacological properties, rendering it more water-soluble and generally less active than the parent compound.[1] This guide provides a comprehensive overview of the chemical structure, properties, metabolism, and pharmacological profile of this compound, along with detailed experimental methodologies for its study.

Chemical Structure and Physicochemical Properties

This compound is formed by the attachment of a glucuronic acid moiety to the naloxone backbone via an ether linkage at the 3-position of the morphinan (B1239233) ring. This glucuronidation process significantly increases the polarity of the molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22135-79-1 | [1][3][4][5][6][7][8] |

| Molecular Formula | C25H29NO10 | [1][3][4][5][7][8] |

| Molecular Weight | 503.50 g/mol | [1][3][4][8] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [3][4] |

| Synonyms | Naloxone-3-O-β-D-glucuronide, N3G | [1][3] |

| Appearance | Light Brown Powder | [6] |

| Storage | 2-8°C Refrigerator | [6] |

Metabolism of Naloxone to this compound

Naloxone is rapidly and extensively metabolized in the liver, primarily through conjugation with glucuronic acid to form this compound.[9][10] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[11] N3G is the major metabolite, and its formation is a crucial step in the detoxification and elimination of naloxone from the body.[2][9] Minor metabolic pathways for naloxone include N-dealkylation and the reduction of the 6-keto group.[2][9]

Pharmacological Properties

Opioid Receptor Activity

This compound is generally considered to be pharmacologically inactive as an opioid receptor antagonist.[2] Its affinity for opioid receptors is significantly lower than that of the parent compound, naloxone. While naloxone is a pure opioid antagonist with high affinity for the μ-opioid receptor, N3G exhibits minimal binding and functional antagonism at these receptors.[2][12]

However, some studies suggest that N3G may not be entirely inert. For instance, following oral administration in morphine-dependent rats, this compound induced delayed diarrhea and milder, delayed withdrawal behaviors compared to naloxone. This suggests that under certain conditions, it may have some biological activity, potentially through peripheral mechanisms or after conversion back to naloxone.

Experimental Protocols

In Vitro Glucuronidation of Naloxone

Objective: To determine the rate of this compound formation in vitro.

Methodology: This protocol is based on studies of glucuronidation in human liver and brain microsomes.[11][13]

-

Preparation of Microsomes:

-

Obtain human liver or brain tissue.

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose).

-

Centrifuge the homogenate at low speed (e.g., 9,000 x g) to remove cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Incubation:

-

Prepare an incubation mixture containing:

-

Microsomal protein (e.g., 0.1-1.0 mg/mL).

-

Naloxone (substrate) at various concentrations (e.g., 0.1-10 mM).

-

Uridine diphosphate (B83284) glucuronic acid (UDPGA) as the co-factor.

-

A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing MgCl2.

-

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes).

-

-

Termination and Sample Preparation:

-

Stop the reaction by adding a cold solvent (e.g., acetonitrile (B52724) or methanol).

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the formation of this compound using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1]

-

References

- 1. CAS 22135-79-1: Naloxone 3-b-D-Glucuronide | CymitQuimica [cymitquimica.com]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C25H29NO10 | CID 71311610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naloxone 3-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 5. vivanls.com [vivanls.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Naloxone 3-O-β-D-glucuronide - Acanthus Research [acanthusresearch.com]

- 8. Naloxone-3-beta-D-glucuronide | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 9. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 10. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic interaction between morphine and naloxone in human liver. A common pathway of glucuronidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. painphysicianjournal.com [painphysicianjournal.com]

- 13. Human brain metabolism of morphine and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Naloxone-3-Glucuronide in Biological Matrices: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability of naloxone-3-glucuronide (N3G), the primary metabolite of the opioid antagonist naloxone (B1662785), in various biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioanalytical studies involving naloxone. Understanding the stability of N3G is critical for ensuring the accuracy and reliability of analytical data in both preclinical and clinical research.

Naloxone is extensively metabolized in the body, primarily through glucuronidation, to form N3G.[1] While N3G is considered pharmacologically inactive, its concentration in biological fluids is often used as a biomarker for naloxone exposure.[2] Therefore, meticulous handling and storage of biological samples are paramount to prevent the degradation of N3G and ensure data integrity.

Data Presentation: Quantitative Stability of this compound

The following tables summarize the available quantitative data on the stability of this compound and its parent compound, naloxone, under various storage conditions in different biological matrices.

Table 1: Stability of Naloxone and its Metabolites in Human Plasma

| Analyte | Storage Condition | Duration | Stability (% Recovery or Conclusion) | Reference |

| Naloxone & Nornaloxone | Room Temperature | Up to 24 hours | Stable | [3][4] |

| Naloxone & Nornaloxone | Freeze-Thaw (-20°C to RT) | 3 cycles | Stable | [3][4] |

| Naloxone & Metabolites | -20°C | 606 days | Stable | [2] |

| Related Glucuronide (NKTR-118-Glucuronide) | -10 to -30°C | At least 386 days | Stable | [5] |

| Related Glucuronide (NKTR-118-Glucuronide) | Freeze-Thaw (-10 to -30°C to RT) | 6 cycles | Stable | [5] |

Table 2: Stability of Naloxone and its Metabolites in Human Urine

| Analyte | Storage Condition | Duration | Stability (% Recovery or Conclusion) | Reference |

| Naloxone & Nornaloxone | Room Temperature | Up to 24 hours | Stable | [4] |

| Naloxone & this compound (in extract) | 4°C | 21 days | Stable | [6] |

Table 3: Stability of Naloxone and its Metabolites in Whole Blood

| Analyte | Storage Condition | Duration | Stability (% Recovery or Conclusion) | Reference |

| Naloxone & Metabolites | Room Temperature | 4 and 24 hours | Stable | [7] |

| Naloxone & Metabolites | Freeze-Thaw (-20°C to RT) | 4 cycles | Stable | [7] |

| Related Compound (NKTR-118) | Room Temperature | At least 2 hours | Stable | [5] |

| Related Compound (NKTR-118) | Wet Ice | At least 2 hours | Stable | [5] |

Table 4: Stability of Glucuronide Metabolites in Dried Blood Spots (DBS)

| Analyte Class | Storage Condition | Duration | Stability Comparison | Reference |

| Glucuronides | Ambient | Not specified | Equivalent to liquid samples stored at -80°C | [8] |

Experimental Protocols

Accurate determination of N3G stability requires robust and validated bioanalytical methods. The following protocols are synthesized from established methodologies for the quantification of naloxone and its metabolites in biological matrices.[3][7][9]

General Bioanalytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of N3G due to its high sensitivity and selectivity.[2]

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation is a common and effective method. An aliquot of the sample (e.g., 100 µL) is mixed with a precipitating agent such as acetonitrile (B52724) or methanol (B129727) (typically in a 1:3 or 1:4 ratio), vortexed, and centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.[9]

-

Urine: Urine samples often require a simple dilution with the mobile phase or a buffer before injection into the LC-MS/MS system.[9]

-

Whole Blood: Hemolysis of red blood cells is necessary, often achieved by a freeze-thaw cycle or the addition of a lysing agent, followed by protein precipitation as described for plasma.

-

-

Chromatography:

-

Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used. HILIC columns are particularly well-suited for retaining and separating polar analytes like N3G.[9]

-

Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate). For reversed-phase chromatography on a C18 column, a gradient of methanol or acetonitrile and water with a modifier like formic acid is common.

-

-

Mass Spectrometry:

-

Ionization: Positive electrospray ionization (ESI+) is typically used.

-

Detection: Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for N3G and an appropriate internal standard (e.g., naloxone-d5-3-β-D-glucuronide).

-

Stability Assessment Protocol

The stability of N3G should be evaluated as part of the bioanalytical method validation process. This involves subjecting quality control (QC) samples at low and high concentrations to various conditions and comparing the measured concentrations against those of freshly prepared samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

-

Freeze-Thaw Stability:

-

Prepare replicate QC samples in the desired biological matrix.

-

Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., three to six).

-

Analyze the samples and compare the results to control samples that have not undergone freeze-thaw cycles.

-

-

Short-Term (Bench-Top) Stability:

-

Prepare replicate QC samples.

-

Keep the samples at room temperature for a period that reflects the expected sample handling time in the laboratory (e.g., 4, 8, or 24 hours).

-

Analyze the samples and compare the results to freshly prepared control samples.

-

-

Long-Term Stability:

-

Prepare a sufficient number of QC samples for all time points.

-

Store the samples at the intended long-term storage temperature (e.g., -20°C and -80°C).

-

At each specified time point (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw, and analyze them.

-

Compare the results to the initial (time zero) concentrations.

-

-

Stock Solution Stability:

-

Prepare stock solutions of N3G in an appropriate solvent.

-

Store the solutions under specified conditions (e.g., refrigerated and room temperature).

-

At various time points, compare the response of the stored stock solution to that of a freshly prepared stock solution.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and metabolic pathways relevant to the analysis of this compound.

References

- 1. The effects of heat and freeze-thaw cycling on naloxone stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kinampark.com [kinampark.com]

- 3. Development and validation of a sensitive LC/MS/MS method for the simultaneous determination of naloxone and its metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 7. academic.oup.com [academic.oup.com]

- 8. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of this compound in human plasma and urine by HILIC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Characterization of Naloxone Metabolites

Introduction

Naloxone (B1662785) is a potent and life-saving opioid receptor antagonist, widely recognized for its critical role in reversing opioid overdose.[1][2] Since its approval by the U.S. Food and Drug Administration (FDA) in 1971, understanding its pharmacokinetic and metabolic profile has been paramount for optimizing its clinical use.[2] This technical guide provides a comprehensive overview of the discovery, characterization, and quantification of naloxone metabolites. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and analytical workflows.

The metabolism of naloxone is a rapid process that primarily occurs in the liver, leading to the formation of several metabolites.[1][3][4] Early investigations, dating back to the 1970s, utilized radiolabeled naloxone to trace its fate within the body, establishing the foundational knowledge of its biotransformation.[2][5] These pioneering studies correctly identified glucuronidation as the principal metabolic route.[5]

Major Metabolic Pathways of Naloxone

Naloxone undergoes extensive metabolism through three primary pathways: glucuronidation, N-dealkylation, and the reduction of the 6-keto group.[4][6]

-

Glucuronidation: This is the main metabolic route for naloxone.[3][6] The process involves the conjugation of naloxone with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes in the liver.[7] The major metabolite formed is naloxone-3-glucuronide (N3G), which is pharmacologically inactive and more water-soluble, facilitating its excretion.[2][4][8] Studies have shown that the rate of formation of N3G can exceed that of morphine-3-glucuronide (B1234276) in human brain tissue.[9]

-

N-dealkylation: This pathway involves the removal of the N-allyl group from the naloxone molecule, a reaction mediated by cytochrome P450 (CYP) enzymes.[6] This process leads to the formation of nornaloxone (also known as noroxymorphone). In vitro studies using cDNA-expressed P450s have identified that CYP2C18, CYP2C19, and CYP3A4 are involved in this transformation.[10][11]

-

6-Keto Reduction: A minor pathway in naloxone metabolism is the reduction of the ketone group at the 6-position.[4][6] This results in the formation of two stereoisomers: 6-α-naloxol and 6-β-naloxol.

The primary metabolite, this compound, is considered pharmacologically inactive.[2] The focus of metabolic studies has largely been on its role as a marker of naloxone administration and its rapid clearance from the body.

Quantitative Data on Naloxone and its Metabolites

The following tables summarize key pharmacokinetic parameters and concentrations of naloxone and its metabolites from various studies.

Table 1: Pharmacokinetic Parameters of Naloxone

| Parameter | Value | Species | Reference |

| Half-life (t½) | 30 - 81 minutes | Human | [1] |

| 60 - 120 minutes | Human | [2] | |

| Nasal Bioavailability | ~50% | Human | [2] |

| Urinary Excretion | 25% to 40% within 6 hours | Human | [3][4] |

| Up to 70% within 72 hours | Human | [3][4] | |

| Mean Cmax (4mg sublingual) | 0.139 +/- 0.062 ng/mL | Human | [11][12] |

| Mean Tmax (4mg sublingual) | 0.5 hours | Human | [11][12] |

| Mean AUC(0-24) (4mg sublingual) | 0.303 +/- 0.145 ng/mL·h | Human | [11][12] |

Table 2: Limits of Quantification (LOQ) for Naloxone and Metabolites in Biological Matrices

| Analyte | Matrix | LOQ | Reference |

| Naloxone | Human Plasma | 0.025 ng/mL | [11][12] |

| Human Urine | 10 ng/mL | [11][12] | |

| Human Liver Microsomes | 0.5 ng/mL | [11][12] | |

| Cord Blood Plasma | 0.025 - 0.25 µg/L | [13] | |

| Nornaloxone | Human Plasma | 0.5 ng/mL | [11][12] |

| Human Urine | 10 ng/mL | [11][12] | |

| Human Liver Microsomes | 0.5 ng/mL | [11][12] | |

| This compound | Rat Plasma | 57.7 ng/mL | [14] |

| Cord Blood Plasma | 0.025 - 0.25 µg/L | [13] |

Experimental Protocols for Metabolite Characterization

The identification and quantification of naloxone and its metabolites rely on sensitive and specific bioanalytical methods.

Sample Preparation

-

Solid-Phase Extraction (SPE): A common technique for cleaning up and concentrating analytes from complex matrices like plasma and urine.[11][12] Mixed-mode SPE columns are often employed.[10]

-

Protein Precipitation: A rapid method for removing proteins from plasma samples, typically using acetonitrile.[15] This is suitable for high-throughput analysis in a 96-well format.[15]

-

Liquid-Liquid Extraction (LLE): Involves extracting the analytes from an aqueous sample into an immiscible organic solvent, such as ethyl acetate (B1210297).[15]

Enzymatic Hydrolysis

To measure the total concentration of metabolites that are conjugated (e.g., glucuronides), samples, particularly urine, are pre-treated with enzymes.

-

Procedure: Urine samples are incubated with β-glucuronidase (from sources like Helix pomatia) at a controlled pH (typically around 5.0 using an acetate buffer) and temperature (e.g., 40°C) for several hours (e.g., 4 hours) to cleave the glucuronide moiety.[10][11]

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): The cornerstone for separating naloxone and its metabolites before detection.[9][15] Reversed-phase columns, such as C18, are frequently used.[15]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic technique that has shown advantages for separating polar compounds like naloxone and its glucuronide metabolites, often resulting in shorter analysis times.[14][16]

Detection and Quantification

-

Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.

-

Historical Methods: Early studies relied on less sensitive techniques such as thin-layer chromatography (TLC), fluorometry, and UV spectroscopy for the detection of metabolites.[17]

Visualizations

Metabolic Pathway of Naloxone

Caption: Primary metabolic pathways of naloxone.

Experimental Workflow for Metabolite Analysis

Caption: Typical bioanalytical workflow for naloxone metabolites.

Conclusion

The discovery and characterization of naloxone's metabolites have been crucial in understanding its pharmacology. The primary metabolic pathway is glucuronidation, leading to the inactive metabolite this compound, with N-dealkylation and 6-keto reduction serving as minor routes.[2][4][6] Modern analytical techniques, particularly LC-MS/MS, have enabled highly sensitive and specific quantification of these compounds in various biological matrices.[16] This detailed knowledge of naloxone's metabolism provides a robust framework for both clinical application and further research in the field of opioid antagonists.

References

- 1. Naloxone - Wikipedia [en.wikipedia.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naloxone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. This compound | 22135-79-1 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CAS 22135-79-1: Naloxone 3-b-D-Glucuronide | CymitQuimica [cymitquimica.com]

- 9. Human brain metabolism of morphine and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Determination of naloxone and nornaloxone (noroxymorphone) by high-performance liquid chromatography-electrospray ionization- tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Naloxone and Metabolites Quantification in Cord Blood of Prenatally Exposed Newborns and Correlations with Maternal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative determination of buprenorphine, naloxone and their metabolites in rat plasma using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolites of naloxone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Naloxone-3-Glucuronide in Forensic Toxicology of Opioid Overdose

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless battle against the opioid crisis, the detection and interpretation of opioid antagonists in post-mortem investigations are of paramount importance. Naloxone (B1662785), a life-saving opioid receptor antagonist, is widely administered to reverse the effects of opioid overdose. Upon administration, naloxone is rapidly and extensively metabolized in the liver, primarily to naloxone-3-glucuronide (N3G). This major metabolite serves as a crucial biomarker, confirming the administration of naloxone in forensic toxicology cases. The presence and concentration of N3G can provide vital information for determining the timeline of medical intervention in relation to the fatal overdose.

This technical guide provides a comprehensive overview of the role of this compound in the forensic analysis of opioid overdose fatalities. It delves into the chemical properties and metabolic fate of N3G, details established analytical methodologies for its detection and quantification, and presents a summary of its concentrations found in post-mortem samples. Furthermore, this document outlines experimental protocols, discusses the stability of N3G in post-mortem specimens, and explores its cross-reactivity in immunoassays, offering a critical resource for professionals in the fields of forensic toxicology, pharmacology, and drug development.

Chemical Properties and Metabolism of this compound

This compound is the principal metabolite of naloxone, formed through the conjugation of glucuronic acid to the 3-hydroxyl group of the naloxone molecule.[1][2] This metabolic process, primarily occurring in the liver via UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the compound, facilitating its renal excretion.[3] N3G is considered to be pharmacologically inactive as an opioid antagonist.[4][5]

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₁₀ | [6] |

| Molecular Weight | 503.5 g/mol | [6] |

| Primary Metabolic Pathway | Glucuronidation of Naloxone | [2] |

| Primary Site of Metabolism | Liver | [2] |

| Pharmacological Activity | Inactive Opioid Antagonist | [4][5] |

Below is a diagram illustrating the metabolic conversion of naloxone to its major metabolite, this compound.

Role in Forensic Toxicology

The detection of N3G in post-mortem samples is a definitive indicator of naloxone administration prior to death. Its presence can help forensic toxicologists reconstruct the events leading to a fatal overdose, including whether medical intervention was attempted. Due to the rapid metabolism of naloxone (with a half-life of approximately 60-120 minutes), N3G is often present in higher concentrations and for a longer duration than the parent drug, making it a more reliable marker.[4]

Post-Mortem Concentrations of Naloxone and N3G

The interpretation of post-mortem drug concentrations is complex due to post-mortem redistribution. However, analysis of naloxone and N3G levels can still provide valuable insights. The following table summarizes findings from various studies on the concentrations of naloxone and, where available, N3G in post-mortem blood samples from opioid overdose cases. It is important to note that direct quantification of N3G in post-mortem cases is not always performed or reported.

| Study/Case Series | Matrix | Naloxone Concentration Range (ng/mL) | This compound Concentration Range (ng/mL) | Notes |

| Camden Opioid Research Initiative[7][8] | Post-mortem Blood | Detected in 19% of 42 opioid-related toxicity cases. | Not specified. | Fentanyl was present in 98% of cases. |

| Non-fatal vs. Fatal Opioid Overdoses[9] | Post-mortem Blood (Fatal Cases) | Median: Not specified. Higher pooled opioid concentrations in fatal cases. | Not specified. | |

| Opioid Overdose Deaths with Buprenorphine[10] | Post-mortem Toxicology | Not detected in any of the 29 cases with buprenorphine. | Not specified. | Highlights the challenge of detecting naloxone due to its short half-life. |

Experimental Protocols for N3G Analysis

The gold standard for the quantification of N3G in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of N3G even at low concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust and reliable sample preparation is crucial for accurate LC-MS/MS analysis. Solid-phase extraction is a commonly employed technique to isolate and concentrate naloxone and its metabolites from complex biological matrices like whole blood.

Detailed Protocol for Solid-Phase Extraction of Naloxone and N3G from Whole Blood:

-

Sample Pre-treatment:

-

To 1 mL of whole blood, add an internal standard (e.g., naloxone-d5, N3G-d3).

-

Add 4 mL of deionized water to lyse the red blood cells.

-

Vortex mix for 30 seconds.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex mix.

-

-

SPE Cartridge Conditioning:

-

Use a mixed-mode cation exchange SPE cartridge.

-

Condition the cartridge sequentially with:

-

3 mL of methanol

-

3 mL of deionized water

-

3 mL of 0.1 M phosphate buffer (pH 6.0)

-

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge sequentially to remove interferences:

-

3 mL of deionized water

-

3 mL of 0.1 M acetic acid

-

3 mL of methanol

-

-

-

Elution:

-

Dry the cartridge thoroughly under vacuum for 5-10 minutes.

-

Elute the analytes with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2, v/v/v).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

The following diagram illustrates the general workflow for the analysis of N3G in post-mortem blood samples.

LC-MS/MS Parameters

The following table provides typical LC-MS/MS parameters for the analysis of this compound. Optimization of these parameters may be required depending on the specific instrumentation used.

| Parameter | Setting |

| Chromatographic Column | C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of N3G from isomers and matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | This compound: m/z 504.2 → 328.1; Naloxone: m/z 328.1 → 212.1 |

| Collision Energy | Optimized for each transition |

Stability of this compound in Post-Mortem Samples

The stability of analytes in post-mortem specimens is a critical consideration in forensic toxicology. Glucuronide conjugates can be susceptible to hydrolysis, either chemically or enzymatically by bacterial contamination, which can lead to an increase in the concentration of the parent drug.

Studies on the stability of morphine-3-glucuronide, a structurally similar compound, have shown that it is relatively stable in fresh blood and plasma when stored at 4°C.[11][12] However, in post-mortem blood, significant hydrolysis can occur, especially at higher temperatures and with prolonged storage.[11][12][13] It is recommended that post-mortem blood samples intended for the analysis of glucuronide metabolites be stored at -20°C to minimize degradation.[11][12] While specific stability studies on N3G in post-mortem blood are limited, it is reasonable to extrapolate that similar storage conditions are necessary to ensure the integrity of the results.

Immunoassay Cross-Reactivity

Immunoassays are often used as a preliminary screening tool in forensic toxicology due to their speed and cost-effectiveness. However, they are prone to cross-reactivity with structurally related and sometimes unrelated compounds, which can lead to false-positive results.

The cross-reactivity of naloxone and its metabolites with opiate immunoassays has been reported. Some studies have shown that high concentrations of naloxone can cause false-positive results in certain opiate immunoassays.[14][15] The cross-reactivity of N3G is generally lower than that of the parent naloxone. It is crucial for laboratories to be aware of the specific cross-reactivity profiles of the immunoassays they use.

| Immunoassay | Compound | Concentration for Positive Result | Cross-Reactivity (%) | Source |

| Opiate CEDIA | Naloxone | 6100 µg/L | Not specified | [14][15] |

| Oxycodone HEIA | Naloxone | Significant cross-reactivity | Not specified | [10] |

| Oxycodone DRI | Naloxone | Minimal cross-reactivity | Not specified | [10] |

| Oxycodone HEIA | Naloxone Glucuronide | Less than naloxone | Not specified | [10] |

| Oxycodone DRI | Naloxone Glucuronide | Less than naloxone | Not specified | [10] |

Note: Cross-reactivity is highly dependent on the specific assay manufacturer and cutoff levels. Confirmatory analysis by a more specific method like LC-MS/MS is always necessary for positive immunoassay results.

Signaling Pathways

Naloxone exerts its therapeutic effect by acting as a competitive antagonist at opioid receptors, primarily the mu-opioid receptor (MOR). Opioids like heroin and fentanyl are agonists that activate these G-protein coupled receptors (GPCRs), leading to a cascade of intracellular signaling events that result in analgesia, euphoria, and respiratory depression. Naloxone blocks these effects by binding to the receptor without activating it, thereby displacing the opioid agonist and reversing its effects.

The diagram below illustrates the antagonism of the mu-opioid receptor signaling pathway by naloxone.

Conclusion

This compound is an indispensable analyte in the forensic toxicology of opioid overdose. Its detection provides irrefutable evidence of naloxone administration, offering crucial context for the interpretation of post-mortem findings. A thorough understanding of its chemical properties, metabolism, and analytical considerations is essential for forensic toxicologists, researchers, and drug development professionals. This technical guide has provided a comprehensive overview of these aspects, including detailed experimental protocols and data summaries, to serve as a valuable resource in the ongoing efforts to understand and combat the opioid crisis. The continued development and validation of sensitive and specific analytical methods for N3G, coupled with further research into its post-mortem stability, will undoubtedly enhance the accuracy and utility of forensic toxicological investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Metabolic interaction between morphine and naloxone in human liver. A common pathway of glucuronidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opioid intoxication - EMCrit Project [emcrit.org]

- 6. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Postmortem toxicology findings from the Camden Opioid Research Initiative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Concentrations of psychoactive substances in blood samples from non‐fatal and fatal opioid overdoses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stability of morphine, morphine-3-glucuronide, and morphine-6-glucuronide in fresh blood and plasma and postmortem blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Morphine-3-D glucuronide stability in postmortem specimens exposed to bacterial enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Opiate-Positive Immunoassay Screen in a Pediatric Patient - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the glucuronidation pathway of naloxone in the liver

An In-Depth Technical Guide to the Hepatic Glucuronidation of Naloxone (B1662785)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucuronidation pathway of naloxone, a critical process in its metabolism. The document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for in vitro analysis, and includes visualizations of the metabolic pathway and experimental workflow.

Introduction to Naloxone Metabolism

Naloxone, a potent opioid antagonist, is primarily eliminated from the body through extensive metabolism in the liver.[1] The main metabolic pathway is glucuronidation, a Phase II conjugation reaction that increases the water solubility of the drug, facilitating its excretion via the kidneys.[2] The major metabolite formed is naloxone-3-glucuronide (N3G), which is considered pharmacologically inactive.[3][4] This rapid metabolic clearance contributes to naloxone's short half-life of 60-120 minutes.[4] While the liver is the primary site of this transformation, evidence suggests that extra-hepatic glucuronidation may also occur.[3]

The Glucuronidation Pathway of Naloxone

The glucuronidation of naloxone is a biochemical reaction catalyzed by a specific isoform of the UDP-glucuronosyltransferase (UGT) enzyme superfamily.

The Key Enzyme: UGT2B7

Research has unequivocally identified UGT2B7 as the primary enzyme responsible for the glucuronidation of naloxone to its major metabolite, this compound.[5][6] Studies using recombinant human UGTs have confirmed the high specificity of UGT2B7 for naloxone.[5] Interestingly, naloxone appears to have a significantly higher affinity for the UGT enzyme binding site than morphine, another well-known opioid substrate for UGT2B7.[7] One study suggests this affinity is approximately 10-fold higher.[7]

Reaction Mechanism

The glucuronidation of naloxone involves the transfer of a glucuronic acid moiety from the activated co-factor, uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA), to the 3-hydroxyl group of the naloxone molecule. This reaction is a nucleophilic substitution (SN2-like) reaction. The UGT2B7 enzyme facilitates this transfer, resulting in the formation of this compound and uridine diphosphate (B83284) (UDP).

Below is a diagram illustrating the naloxone glucuronidation pathway.

Quantitative Analysis of Naloxone Glucuronidation

The kinetics of naloxone glucuronidation are typically described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax).

While several studies have investigated the kinetics of naloxone glucuronidation, specific Km and Vmax values are not consistently reported in the available literature. However, the high affinity of naloxone for UGT2B7 is a recurring theme.[7] For comparative purposes, kinetic data for morphine glucuronidation by UGT2B7 are more readily available and often exhibit atypical (biphasic) kinetics.[1]

| Substrate | Enzyme | Kinetic Parameter | Value | Reference |

| Naloxone | UGT2B7 | Relative Affinity | ~10-fold higher than morphine | [7] |

| Morphine (for M3G) | UGT2B7 | Km (high affinity) | 0.42 mM | [1] |

| Morphine (for M3G) | UGT2B7 | Km (low affinity) | 8.3 mM | [1] |

| Morphine (for M6G) | UGT2B7 | Km (high affinity) | 0.97 mM | [1] |

| Morphine (for M6G) | UGT2B7 | Km (low affinity) | 7.4 mM | [1] |

Note: The provided values for morphine are for context and highlight the complex kinetics that can be observed with UGT2B7. Further dedicated studies are required to definitively establish the Michaelis-Menten parameters for naloxone glucuronidation.

Experimental Protocols for In Vitro Naloxone Glucuronidation Assay

The in vitro analysis of naloxone glucuronidation is a cornerstone for understanding its metabolism. The most common method utilizes human liver microsomes (HLMs), which are subcellular fractions containing a high concentration of UGT enzymes.

General Experimental Workflow

The following diagram outlines the typical workflow for an in vitro naloxone glucuronidation assay.

Detailed Methodology

This protocol is a synthesized representation based on common practices described in the literature for UGT assays.[8][9]

4.2.1. Materials and Reagents

-

Human Liver Microsomes (pooled or from individual donors)

-

Naloxone Hydrochloride

-

This compound (as an analytical standard)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Alamethicin

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (HPLC grade)

-

Formic Acid (for mobile phase)

-

Water (HPLC grade)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

4.2.2. Preparation of Solutions

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

Naloxone Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., water or methanol) and dilute to working concentrations in the incubation buffer.

-

UDPGA Solution: Prepare a stock solution (e.g., 50 mM) in water.

-

Alamethicin Solution: Prepare a stock solution (e.g., 5 mg/mL) in ethanol (B145695) or DMSO.

-

Microsome Suspension: Dilute the human liver microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) in the incubation buffer.

4.2.3. Incubation Procedure

-

Microsome Activation: In a 96-well plate, add the diluted microsome suspension. Add alamethicin to a final concentration of 50 µg/mg of microsomal protein to permeabilize the microsomal membrane.[8] Pre-incubate for a short period (e.g., 15 minutes) on ice.

-

Substrate Addition: Add varying concentrations of naloxone to the wells.

-

Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes.

-

Reaction Initiation: Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA (e.g., a final concentration of 2-5 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking. The incubation time should be within the linear range of product formation.

-

Reaction Termination: Terminate the reaction by adding an equal or greater volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.

4.2.4. Analytical Method

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of naloxone and this compound.[10]

-

Chromatography: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for naloxone and N3G.

Conclusion

The hepatic glucuronidation of naloxone via the UGT2B7 enzyme is a rapid and efficient metabolic pathway that is central to its pharmacokinetic profile. Understanding this pathway is crucial for drug development professionals in predicting drug-drug interactions and for researchers investigating opioid pharmacology. The in vitro methods described in this guide provide a robust framework for studying this important metabolic process. Further research to precisely define the kinetic parameters of naloxone glucuronidation by UGT2B7 will enhance the accuracy of pharmacokinetic modeling and in vitro-in vivo extrapolations.

References

- 1. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-dose naloxone, an experimental tool uncovering latent sensitisation: pharmacokinetics in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Naloxone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of incubation conditions on the enzyme kinetics of udp-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic clearance of select opioids and opioid antagonists using hepatic spheroids and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mybiosource.com [mybiosource.com]

- 10. afgsci.com [afgsci.com]

In Vitro Synthesis of Naloxone-3-glucuronide: A Technical Guide for Research Applications